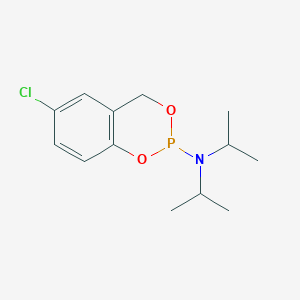

5-Chlorosaligenyl-N,N-diisopropylphosphoramidite

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-chloro-N,N-di(propan-2-yl)-4H-1,3,2-benzodioxaphosphinin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19ClNO2P/c1-9(2)15(10(3)4)18-16-8-11-7-12(14)5-6-13(11)17-18/h5-7,9-10H,8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJPWJYRCWIYHMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)P1OCC2=C(O1)C=CC(=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClNO2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1620086-77-2 | |

| Record name | 5-Chlorosaligenyl-N,N-diisopropylphosphoramidite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Structure and Application of 5-Chlorosaligenyl-N,N-diisopropylphosphoramidite

This guide provides a comprehensive technical overview of 5-Chlorosaligenyl-N,N-diisopropylphosphoramidite, a critical reagent in the chemical synthesis of modified oligonucleotides. Tailored for researchers, scientists, and professionals in drug development, this document delves into the molecule's structural characteristics, synthesis, and its pivotal role in the preparation of 5'-triphosphorylated nucleic acids.

Introduction: The Need for 5'-Triphosphorylated Oligonucleotides

Oligonucleotides bearing a 5'-triphosphate group are fundamental to numerous biological processes and biotechnological applications. They serve as substrates for RNA ligases, are essential for initiating the innate immune response via RIG-I activation, and are indispensable in CRISPR-based gene editing and various diagnostic assays.[1] While enzymatic methods for their preparation exist, they are often limited by sequence dependence, substrate scope, and scalability.[2][3] Chemical synthesis offers a robust and versatile alternative, capable of producing 5'-triphosphorylated DNA and RNA of any sequence, including those containing non-natural modifications.[2][4] this compound has emerged as a key enabling reagent for this purpose, utilizing the elegant and efficient cycloSal™ methodology.[5][6]

Molecular Structure and Physicochemical Properties

This compound is a phosphoramidite derivative of 5-chlorosaligenol (5-chloro-2-hydroxybenzyl alcohol). Its formal chemical name is 6-Chloro-N,N-diisopropyl-4H-benzo[d][5][7][8]dioxaphosphinin-2-amine .[2][8] The molecule's structure is centered around a 1,3,2-benzodioxaphosphinine ring system, which provides the unique reactivity for the subsequent phosphorylation steps.

The core structure consists of a benzene ring substituted with a chlorine atom, an oxygen atom, and a methyleneoxy group, which together form the bicyclic saligenyl framework. The trivalent phosphorus atom is bonded to both oxygens of this framework and, crucially, to a diisopropylamino group. This diisopropylamino moiety serves as a protecting group that is readily displaced by an acidic activator during the coupling reaction, a hallmark of phosphoramidite chemistry.[]

Below is a diagram illustrating the chemical structure of the molecule.

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis of this compound [10]

-

Part 1: Synthesis of 5-Chloro-2-hydroxybenzyl alcohol. This precursor is synthesized from 4-chlorophenol and formaldehyde via a base-catalyzed hydroxymethylation reaction. The reaction conditions are controlled to favor ortho-hydroxymethylation.

-

Part 2: Synthesis of 2-chloro-6-chloro-4H-1,3,2-benzodioxaphosphinine. The synthesized 5-chloro-2-hydroxybenzyl alcohol is then reacted with a phosphitylating agent such as phosphorus trichloride (PCl₃) in an anhydrous solvent under an inert atmosphere. This step forms the reactive cyclic chlorophosphite intermediate.

-

Part 3: Amination to form the final product. The crude chlorophosphite intermediate is reacted in situ with diisopropylamine in the presence of a base (e.g., triethylamine) to displace the chloride and form the final N,N-diisopropylphosphoramidite. The product is then purified, typically by column chromatography, to yield a colorless solid suitable for use in an automated DNA/RNA synthesizer.

Application in 5'-Triphosphorylation of Oligonucleotides (cycloSal™ Method)

The primary and most powerful application of this reagent is in the automated solid-phase synthesis of 5'-triphosphorylated oligonucleotides. The entire process can be performed on a standard DNA/RNA synthesizer, making it highly efficient and reproducible. [5][6] Mechanism of Action

The cycloSal™ method is a three-step, one-pot process performed on the solid support after the desired oligonucleotide sequence has been assembled.

-

Coupling: The this compound, dissolved in anhydrous acetonitrile, is activated by an acidic azole catalyst (e.g., ETT or DCI) and coupled to the free 5'-hydroxyl group of the support-bound oligonucleotide. This reaction is rapid and efficient, analogous to a standard phosphoramidite coupling step.

-

Oxidation: The newly formed phosphite triester is then oxidized to a stable phosphate triester using the standard iodine-based oxidizing solution present on the synthesizer. This step forms the key support-bonded 5'-cycloSal-oligonucleotide intermediate.

-

Pyrophosphate Reaction & Ring Opening: A solution of pyrophosphate (typically as a tetrabutylammonium salt to ensure solubility in organic solvents) is delivered to the column. The pyrophosphate anion attacks the activated phosphorus center of the cycloSal moiety, leading to the formation of a transient cyclic triphosphate intermediate. This intermediate is rapidly hydrolyzed by trace water in the subsequent cleavage and deprotection steps to yield the final, linear 5'-triphosphate. [4][5] Workflow for Automated 5'-Triphosphorylation

Caption: Automated solid-phase synthesis of 5'-triphosphorylated oligonucleotides.

Detailed Experimental Protocol

This protocol is adapted for a standard automated solid-phase oligonucleotide synthesizer following the completion of the desired sequence synthesis and final 5'-DMT removal.

-

Reagent Preparation:

-

Prepare a 0.1 M solution of this compound in anhydrous acetonitrile. This solution exhibits stability comparable to standard nucleoside phosphoramidites. [10] * Prepare a 0.5 M solution of bis(tributylammonium) pyrophosphate and a 0.5 M solution of pyridine in a 1:1 (v/v) mixture of acetonitrile and dimethylformamide.

-

-

Automated Synthesis Cycle:

-

Coupling: Deliver the this compound solution with a standard activator (e.g., 0.25 M DCI) to the synthesis column. A coupling time of 5-10 minutes is typically sufficient.

-

Washing: Wash the column thoroughly with acetonitrile.

-

Oxidation: Treat the column with standard oxidizing reagent (0.02 M I₂ in THF/Pyridine/H₂O) for 2 minutes.

-

Washing: Wash the column thoroughly with acetonitrile.

-

Pyrophosphate Reaction: Deliver the pyrophosphate/pyridine solution to the column and allow it to react for 20 minutes.

-

Washing: Wash the column with acetonitrile and dry with argon.

-

-

Cleavage and Deprotection:

-

Cleave the oligonucleotide from the solid support and remove nucleobase protecting groups using standard conditions (e.g., concentrated aqueous ammonia or AMA at the appropriate temperature and time for the protecting groups used).

-

-

Purification:

-

The crude 5'-triphosphorylated oligonucleotide can be purified using standard techniques such as reversed-phase HPLC, ion-exchange HPLC, or PAGE.

-

Advantages Over Alternative Methods

The cycloSal™ method for chemical 5'-triphosphorylation offers significant advantages over traditional enzymatic approaches.

| Feature | Chemical Synthesis (cycloSal™) | Enzymatic Synthesis (e.g., T7 RNA Polymerase) |

| Sequence Independence | Fully compatible with any DNA or RNA sequence. | Often has sequence preferences, particularly at the 5'-terminus (e.g., requires a guanosine). [4] |

| Modified Nucleotides | Compatible with a wide array of backbone and base modifications available for phosphoramidite chemistry. | Often inefficient or completely incompatible with non-natural nucleotides. [7] |

| Yield & Purity | High purity and excellent yields are achievable. [5][6] | Can produce heterogeneous products with abortive sequences or incomplete phosphorylation. [4] |

| Scalability | Easily scalable on automated synthesizers. | Can be difficult to scale up and requires optimization for each sequence. |

| Substrate Scope | Applicable to both DNA and RNA synthesis. | Typically limited to RNA synthesis. |

Conclusion

This compound is a highly effective and versatile reagent that has streamlined the synthesis of 5'-triphosphorylated oligonucleotides. Its compatibility with standard automated solid-phase synthesis protocols, coupled with the high efficiency of the cycloSal™ reaction, provides researchers with a powerful tool to access these vital molecules. This chemical approach overcomes many of the limitations of enzymatic methods, enabling the synthesis of a diverse range of modified and unmodified oligonucleotides for advanced applications in molecular biology, diagnostics, and therapeutics. The well-defined structure and predictable reactivity of this phosphoramidite ensure its continued importance in the field of nucleic acid chemistry.

References

-

Abramova, T. V., Mudrik, N. M., & Pyshnyi, D. V. (2017). Chemical Methods for the Synthesis of 5′-Triphosphorylated Oligonucleotides. Russian Journal of Bioorganic Chemistry, 43(3), 237–252. [Link]

-

Sarac, I., & Meier, C. (2016). Solid-Phase Synthesis of DNA and RNA 5'-O-Triphosphates Using cycloSal Chemistry. Current Protocols in Nucleic Acid Chemistry, 64(1), 4.67.1–4.67.13. [Link]

-

Mugnier, F., & Meier, C. (1999). Phosphoramidite chemistry for the synthesis of cycloSal-pro-nucleotides. Nucleosides & Nucleotides, 18(4-5), 941–942. [Link]

-

Zlatev, I., & Unrau, P. J. (2022). Chemical Triphosphorylation of Oligonucleotides. Journal of Visualized Experiments, (184), e63877. [Link]

-

SynZeal. (n.d.). This compound. Retrieved January 20, 2026, from [Link]

-

Wreesmann, C. T. J., et al. (2004). Solution stability and degradation pathway of deoxyribonucleoside phosphoramidites in acetonitrile. Nucleosides, Nucleotides & Nucleic Acids, 23(5), 767-775. [Link]

-

Pharmaffiliates. (n.d.). This compound. Retrieved January 20, 2026, from [Link]

-

PubChem. (n.d.). Chlorodiisopropylphosphine. Retrieved January 20, 2026, from [Link]

-

Sarac, I., & Meier, C. (2015). Efficient Automated Solid-Phase Synthesis of DNA and RNA 5'-Triphosphates. Chemistry – A European Journal, 21(46), 16595-16598. [Link]

-

Sarac, I., & Meier, C. (2012). Solid Phase Synthesis of DNA- and RNA 5'-Triphosphates Using cycloSal-Phosphoramidites. Presentation at the 20th International Roundtable on Nucleosides, Nucleotides and Nucleic Acids. [Link]

-

Synoligo. (2024). 5' Triphosphate Oligonucleotides. Retrieved January 20, 2026, from [Link]

-

Waters Corporation. (n.d.). Raw Material Testing: Developing Methods for Quality Control of Phosphoramidites used in the Chemical Synthesis of Oligonucleotides. Retrieved January 20, 2026, from [Link]

-

Goldeck, M., Tuschl, T., Hartmann, G., & Ludwig, J. (2014). Efficient solid-phase synthesis of pppRNA by using product-specific labeling. Angewandte Chemie International Edition, 53(18), 4694-4698. [Link]

-

Eurisotop. (n.d.). NMR Solvent data chart. Retrieved January 20, 2026, from [Link]

-

The Scientist. (2024, June 13). Infographic: Chemical Versus Enzymatic DNA Synthesis. Retrieved January 20, 2026, from [Link]

-

ResearchGate. (2018). Application of the cycloSal-prodrug approach for improving the biological potential of phosphorylated biomolecules. Retrieved January 20, 2026, from [Link]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

Synoligo. (2024). 5' Triphosphate Oligonucleotides. Retrieved January 20, 2026, from [Link]

-

Organic Syntheses. (n.d.). Methanaminium, N-[2-chloro-3-(dimethylamino)-2-propenylidene]-N-methyl-, hexafluorophosphate(1-). Retrieved January 20, 2026, from [Link]

-

ChemRxiv. (2021). Synthesis, deprotection, and purification of diphosphorylated RNA oligonucleotides. Retrieved January 20, 2026, from [Link]

-

PubChem. (n.d.). 2-Chloro-1,3,2-dioxaphospholane 2-oxide. Retrieved January 20, 2026, from [Link]

-

RSC Publishing. (2019). Structural interpretation of the 31P NMR chemical shifts in thiophosphate and phosphate: key effects due to spin–orbit and explicit solvent. Retrieved January 20, 2026, from [Link]

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved January 20, 2026, from [Link]

-

ResearchGate. (2012). Synthesis of 6-chloro 2(-ethylamino)-4-methyl-4-phenyl-[-4-14C]-4H-3,1-benzoxazine (Etifoxine). Retrieved January 20, 2026, from [Link]

-

Zlatev, I., & Unrau, P. J. (2022). Chemical Triphosphorylation of Oligonucleotides. PubMed. Retrieved January 20, 2026, from [Link]

-

ResearchGate. (2017). Alkylation reactions of 7-chloro-1,5-benzodiazepine-2,4-diones under phase transfer catalysis conditions. Retrieved January 20, 2026, from [Link]

-

Royal Society of Chemistry. (2011). Supporting Information for "A convenient and efficient synthesis of phosphoramidites". Retrieved January 20, 2026, from [Link]

-

MDPI. (2020). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved January 20, 2026, from [Link]

Sources

- 1. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 2. This compound | 1620086-77-2 | SynZeal [synzeal.com]

- 3. Chemical Triphosphorylation of Oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. par.nsf.gov [par.nsf.gov]

- 5. Solid-Phase Synthesis of DNA and RNA 5'-O-Triphosphates Using cycloSal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Efficient Automated Solid-Phase Synthesis of DNA and RNA 5'-Triphosphates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cyclosal-pronucleotides--development of first and second generation chemical trojan horses for antiviral chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound | 1620086-77-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 10. chemie.uni-hamburg.de [chemie.uni-hamburg.de]

An In-Depth Technical Guide to 5-Chlorosaligenyl-N,N-diisopropylphosphoramidite: Chemical Properties, Stability, and Application in 5'-Triphosphate Oligonucleotide Synthesis

For researchers, scientists, and drug development professionals, the precise and efficient synthesis of modified oligonucleotides is paramount. This guide provides a comprehensive overview of 5-Chlorosaligenyl-N,N-diisopropylphosphoramidite, a key reagent in the synthesis of 5'-triphosphorylated DNA and RNA. We will delve into its chemical properties, stability considerations, and provide a detailed, field-proven protocol for its application using the innovative cycloSal™ chemistry.

Introduction: The Need for Robust 5'-Triphosphate Synthesis

5'-Triphosphorylated oligonucleotides are of immense interest in various biological and therapeutic applications. They can serve as potent agonists for immune receptors like RIG-I, making them valuable in the development of vaccine adjuvants and immunotherapies.[1] Furthermore, they are essential substrates for various enzymes and are crucial for applications in CRISPR-based gene editing and gene silencing.[1]

While enzymatic methods for producing 5'-triphosphate oligonucleotides exist, they often suffer from limitations such as sequence bias, size constraints, and the generation of heterogeneous products.[1][2] Chemical synthesis offers a powerful alternative, enabling the production of highly pure 5'-triphosphorylated oligonucleotides of defined length and sequence, including those with non-natural modifications.[2] At the heart of a leading chemical approach lies this compound.

Core Chemical Properties and Structure

This compound is a phosphitylating agent specifically designed for the efficient, solid-phase synthesis of 5'-triphosphorylated nucleic acids.

| Property | Value | Source(s) |

| Chemical Name | 6-Chloro-N,N-diisopropyl-4H-benzo[d][3][4][5]dioxaphosphinin-2-amine | TCI SDS |

| Synonyms | This compound, cycloSal-phosphoramidite | [3] |

| CAS Number | 1620086-77-2 | TCI SDS |

| Molecular Formula | C₁₃H₁₉ClNO₂P | TCI SDS |

| Molecular Weight | 287.72 g/mol | TCI SDS |

| Appearance | White to Almost white powder to lump | TCI SDS |

| Purity | >95.0% | TCI SDS |

The structure of this reagent, featuring a 5-chlorosaligenyl group, is central to its function in the "cycloSal" chemistry developed by Professor Chris Meier and his research group at the University of Hamburg.[3][5] This method allows for the efficient and high-yield synthesis of 5'-triphosphate oligonucleotides directly on a standard automated DNA/RNA synthesizer.[3][5]

Stability and Handling: A Self-Validating System

As with all phosphoramidites, the stability of this compound is critical for successful oligonucleotide synthesis. Phosphoramidites are susceptible to hydrolysis and oxidation, which can lead to impurities and reduced coupling efficiency.

General Stability of Phosphoramidites

Studies on standard deoxynucleoside phosphoramidites in acetonitrile solution have shown that their stability generally follows the order T > dC > dA > dG, with dG being the most prone to degradation.[6] The primary degradation pathways include:

-

Hydrolysis: Reaction with trace amounts of water to form inactive H-phosphonate species.

-

Oxidation: Reaction with oxygen, leading to the corresponding phosphoramidate.

-

Acid-catalyzed degradation: Phosphoramidites are unstable in acidic conditions.

To mitigate these degradation pathways, it is crucial to handle and store phosphoramidites under anhydrous and inert conditions.

Specific Stability and Handling of this compound

While specific quantitative stability data for this compound is not extensively published, the following best practices, derived from general phosphoramidite knowledge and supplier recommendations, are essential for maintaining its integrity and ensuring reproducible results.

Storage:

-

Temperature: Store refrigerated at 2-8°C.

-

Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and hydrolysis.

-

Moisture: Keep the container tightly sealed to protect from moisture.

Handling:

-

Inert Atmosphere: All manipulations, including weighing and dissolution, should be performed under a dry, inert atmosphere (e.g., in a glove box or using Schlenk techniques).

-

Anhydrous Solvents: Use anhydrous acetonitrile for preparing solutions. It is recommended to use acetonitrile with a water content of less than 30 ppm.

-

Solution Stability: Once in solution, phosphoramidites have limited stability. It is best practice to use freshly prepared solutions for synthesis. For routine use on an automated synthesizer, solutions are typically stable for 2-3 days when stored under an inert atmosphere on the instrument.[7]

Safety Precautions:

The Safety Data Sheet (SDS) for this compound indicates the following hazards:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

Therefore, appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling this reagent. Work in a well-ventilated area, such as a fume hood.

The cycloSal™ Approach to 5'-Triphosphate Oligonucleotide Synthesis: A Step-by-Step Protocol

The following protocol is based on the work of Sarac and Meier and is designed for use on a standard automated DNA/RNA synthesizer.[3] This methodology ensures high purity and excellent yields of the desired 5'-triphosphorylated oligonucleotides.[3]

Workflow Overview

The synthesis of 5'-triphosphate oligonucleotides using this compound follows a logical and efficient workflow.

Caption: Automated workflow for 5'-triphosphate oligonucleotide synthesis.

Detailed Experimental Protocol

Step 1: Standard Solid-Phase Oligonucleotide Synthesis

-

Synthesize the desired DNA or RNA oligonucleotide sequence on a standard automated synthesizer using conventional phosphoramidite chemistry.

-

The synthesis is performed in the 3' to 5' direction on a solid support.

Step 2: Final 5'-O-Detritylation

-

After the final coupling cycle of the standard oligonucleotide synthesis, perform a final detritylation step to remove the 5'-dimethoxytrityl (DMT) protecting group, exposing the free 5'-hydroxyl group.

Step 3: Coupling with this compound

-

Reagent Preparation: Prepare a solution of this compound in anhydrous acetonitrile.

-

Activation: Use a suitable activator, such as 5-(Benzylthio)-1H-tetrazole (BTT), to activate the phosphoramidite.[8]

-

Coupling: Deliver the activated this compound to the synthesis column to react with the free 5'-hydroxyl group of the solid-support-bound oligonucleotide.

Step 4: Oxidation to form 5'-cycloSal-Oligonucleotide

-

Oxidation Reagent: Use a standard oxidizing solution, typically iodine in a mixture of THF, pyridine, and water.

-

Reaction: This step oxidizes the newly formed phosphite triester to a stable phosphate triester, resulting in the formation of the support-bonded 5'-cycloSal-oligonucleotide.

Step 5: Reaction with Pyrophosphate

-

Reagent Preparation: Prepare a solution of bis(tetrabutylammonium) dihydrogen pyrophosphate in a suitable solvent mixture (e.g., acetonitrile/DMF).

-

Reaction: Deliver the pyrophosphate solution to the synthesis column. The pyrophosphate attacks the activated 5'-cycloSal-oligonucleotide, leading to the formation of the desired 5'-triphosphate linkage.

Step 6: Cleavage and Deprotection

-

Cleavage: Cleave the oligonucleotide from the solid support using standard conditions, such as concentrated ammonium hydroxide or a mixture of ammonium hydroxide and methylamine (AMA).

-

Deprotection: The same reagent will also remove the protecting groups from the nucleobases and the phosphate backbone. For RNA synthesis, an additional step to remove the 2'-hydroxyl protecting groups (e.g., TBDMS or TOM) is required.

Step 7: Purification

-

Purify the resulting 5'-triphosphorylated oligonucleotide using high-performance liquid chromatography (HPLC) to obtain a product of high purity.

Mechanistic Insights: The Role of the 5-Chlorosaligenyl Group

The success of the cycloSal™ chemistry hinges on the unique properties of the 5-chlorosaligenyl group.

Caption: Key mechanistic steps in cycloSal™-mediated triphosphorylation.

The electron-withdrawing nature of the chlorine atom on the saligenyl ring enhances the electrophilicity of the phosphorus center in the cycloSal intermediate. This makes it highly susceptible to nucleophilic attack by pyrophosphate, driving the reaction efficiently towards the formation of the 5'-triphosphate.

Conclusion and Future Outlook

This compound is a highly effective and specialized reagent that enables the routine synthesis of 5'-triphosphorylated DNA and RNA oligonucleotides with high purity and yield. The cycloSal™ chemistry, for which this reagent is designed, is compatible with standard automated solid-phase synthesis protocols, making this important class of modified oligonucleotides accessible to a broad range of researchers.

As the demand for synthetic oligonucleotides in therapeutic and diagnostic applications continues to grow, the need for robust and efficient methods for their production is critical. This compound and the associated cycloSal™ technology represent a significant advancement in the field, empowering scientists to explore the full potential of 5'-triphosphorylated nucleic acids. Further research into the stability and reactivity of this and related phosphoramidites will undoubtedly lead to even more refined and efficient synthetic strategies in the future.

References

-

Sarac, I., & Meier, C. (2016). Solid-Phase Synthesis of DNA and RNA 5'-O-Triphosphates Using cycloSal Chemistry. Current Protocols in Nucleic Acid Chemistry, 64(1), 4.67.1–4.67.13. [Link]

-

Meier, C. (2004). Cyclosal-pronucleotides--development of first and second generation chemical trojan horses for antiviral chemotherapy. Frontiers in Bioscience, 9, 873–90. [Link]

- Tokyo Chemical Industry Co., Ltd. (2025). Safety Data Sheet: this compound.

-

Fergione, S. J., Fedorova, O., & Pyle, A. M. (2023). Synthesis, deprotection, and purification of diphosphorylated RNA oligonucleotides. ChemRxiv. [Link]

-

Synoligo. (2024). 5' Triphosphate Oligonucleotides. Retrieved from [Link]

-

Meier Group | TCI AMERICA. (n.d.). Retrieved from [Link]

-

Grajkowski, A., Cieslak, J., & Beaucage, S. L. (2012). Solid-phase chemical synthesis of 5'-triphosphate DNA, RNA, and chemically modified oligonucleotides. Current Protocols in Nucleic Acid Chemistry, Chapter 1, Unit 1.28. [Link]

-

Eurofins Genomics. (n.d.). Phosphoramidite Chemistry. Retrieved from [Link]

- Tokyo Chemical Industry Co., Ltd. (2019).

-

Krotz, A. H., & Gildea, B. D. (2004). Solution stability and degradation pathway of deoxyribonucleoside phosphoramidites in acetonitrile. Nucleosides, Nucleotides & Nucleic Acids, 23(5), 767–775. [Link]

Sources

- 1. synoligo.com [synoligo.com]

- 2. par.nsf.gov [par.nsf.gov]

- 3. Chris Meier, Prof. Dr. : Department of Chemistry : University of Hamburg [chemie.uni-hamburg.de]

- 4. researchgate.net [researchgate.net]

- 5. Meier Group | TCI AMERICA [tcichemicals.com]

- 6. Solution stability and degradation pathway of deoxyribonucleoside phosphoramidites in acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

- 8. Solid-Phase Synthesis of DNA and RNA 5'-O-Triphosphates Using cycloSal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Lynchpin of Prodrug Activation: A Technical Guide to 5-Chlorosaligenyl-N,N-diisopropylphosphoramidite in Phosphorylation

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of medicinal chemistry and drug development, the targeted delivery of therapeutic agents to their site of action remains a formidable challenge. This is particularly true for nucleotide and nucleoside analogs, a cornerstone of antiviral and anticancer therapies, which often suffer from poor cellular permeability and reliance on inefficient intracellular phosphorylation pathways. The advent of prodrug strategies has revolutionized this landscape, and at the heart of one of the most elegant of these approaches—the cycloSal technology—lies the phosphorylating agent 5-Chlorosaligenyl-N,N-diisopropylphosphoramidite .

This in-depth technical guide serves as a comprehensive resource for understanding the mechanism of action of this compound. We will dissect the nuanced chemistry of this reagent, moving beyond a superficial overview to provide a deep understanding of its role in the synthesis of cyclic saligenyl (cycloSal) pronucleotides. This guide is designed to empower researchers to leverage this powerful tool in the design and synthesis of next-generation therapeutics.

The Challenge with Phosphorylated Therapeutics: A Tale of Charge and Kinases

Nucleoside analogs require intracellular phosphorylation to their mono-, di-, and triphosphate forms to exert their therapeutic effect. However, the highly charged nature of phosphates prevents their passive diffusion across the lipophilic cell membrane. Furthermore, the first phosphorylation step, catalyzed by cellular kinases, is often the rate-limiting step and a common mechanism of drug resistance.[1][2]

The ProTide (prodrugs of nucleotides) approach circumvents these hurdles by masking the phosphate group with lipophilic moieties, allowing for efficient cell entry.[3][4][5][6] The cycloSal technology is a sophisticated iteration of this concept, employing a saligenyl (2-hydroxybenzyl) derivative to create a cyclic phosphotriester that is primed for intracellular activation.

This compound: The Architect of the cycloSal Moiety

This compound is a phosphoramidite reagent specifically designed for the introduction of the 5-chlorosaligenyl phosphotriester group onto a nucleoside or oligonucleotide.[7][8] Its structure, featuring a trivalent phosphorus atom, a reactive diisopropylamino leaving group, and the crucial 5-chlorosaligenyl ring, is tailored for efficient phosphitylation reactions.

The presence of the electron-withdrawing chlorine atom at the 5-position of the salicyl alcohol ring is a critical design feature. This substituent modulates the electronic properties of the aromatic ring, influencing the stability and subsequent hydrolysis kinetics of the resulting phosphotriester prodrug.[9] This allows for the fine-tuning of the drug release profile within the cell.

The Phosphorylation Mechanism: A Step-by-Step Elucidation

The phosphorylation of a nucleoside's hydroxyl group using this compound follows the well-established principles of phosphoramidite chemistry, a cornerstone of modern oligonucleotide synthesis.[][][] The process can be broken down into three key stages:

-

Activation: The reaction is initiated by the addition of a weak acid activator, typically tetrazole or a derivative thereof. The activator protonates the nitrogen atom of the diisopropylamino group, converting it into a good leaving group. This protonation significantly increases the electrophilicity of the phosphorus center, rendering it susceptible to nucleophilic attack.[]

-

Nucleophilic Attack and Coupling: The free hydroxyl group of the nucleoside acts as a nucleophile, attacking the activated phosphorus atom. This results in the displacement of the diisopropylamine leaving group and the formation of a new phosphite triester bond, linking the nucleoside to the 5-chlorosaligenyl moiety.[][]

-

Oxidation: The newly formed phosphite triester is unstable and is therefore oxidized to a stable phosphate triester. This is typically achieved using a mild oxidizing agent, such as iodine in the presence of water and a weak base like pyridine. This step is crucial for the stability of the final cycloSal-pronucleotide.

The entire process is typically carried out under anhydrous conditions to prevent unwanted hydrolysis of the phosphoramidite reagent and the activated intermediates.

Diagram of the Phosphorylation Workflow

Caption: Workflow of nucleoside phosphorylation using this compound.

Intracellular Activation: The Trojan Horse Release Mechanism

The true ingenuity of the cycloSal approach lies in the intracellular release of the active nucleoside monophosphate. This is a chemically driven cascade, not solely reliant on enzymatic cleavage, which can be a point of failure for other prodrug designs.

Once the lipophilic cycloSal-pronucleotide enters the cell, the activation cascade is initiated by the cleavage of one of the ester bonds of the phosphotriester. This can be triggered by intracellular esterases or by the ambient chemical environment. The cleavage of the exocyclic ester bond leads to the formation of a highly reactive cyclic intermediate. This intermediate then rapidly undergoes intramolecular cyclization, liberating the active nucleoside monophosphate.[1][9]

Diagram of the Intracellular Activation Pathway

Caption: Intracellular release of the active nucleoside monophosphate from a cycloSal-pronucleotide.

Experimental Protocol: Solid-Phase Synthesis of 5'-Triphosphorylated Oligonucleotides

This compound is also a key reagent in the chemical synthesis of 5'-triphosphorylated oligonucleotides, which are essential tools in molecular biology and diagnostics.[5][13] The following is a generalized protocol for the solid-phase synthesis of such molecules.

Materials and Reagents:

| Reagent | Supplier | Purity |

| This compound | TCI Chemicals | >95.0% |

| Controlled Pore Glass (CPG) solid support | Standard Supplier | - |

| Standard DNA/RNA phosphoramidites | Standard Supplier | >98% |

| Activator Solution (e.g., 0.45 M Tetrazole) | Standard Supplier | - |

| Oxidizing Solution (Iodine/Water/Pyridine) | Standard Supplier | - |

| Capping Reagents (Acetic Anhydride/NMI) | Standard Supplier | - |

| Deblocking Reagent (Trichloroacetic Acid) | Standard Supplier | - |

| Anhydrous Acetonitrile | Standard Supplier | <30 ppm H₂O |

| Pyrophosphate Solution | Standard Supplier | - |

| Concentrated Ammonia Solution | Standard Supplier | - |

Step-by-Step Methodology:

-

Oligonucleotide Synthesis: The desired oligonucleotide sequence is synthesized on a CPG solid support using standard automated phosphoramidite chemistry. The final coupling cycle is performed without a 5'-DMT protecting group, leaving a free 5'-hydroxyl group.

-

Phosphitylation with this compound:

-

The CPG-bound oligonucleotide is washed extensively with anhydrous acetonitrile.

-

A solution of this compound and the activator in anhydrous acetonitrile is delivered to the synthesis column and allowed to react for a specified time (typically 5-15 minutes).

-

-

Oxidation: The resulting phosphite triester is oxidized to the stable phosphate triester by treating the support with the oxidizing solution for 1-2 minutes.

-

Pyrophosphate Reaction: The support is washed with anhydrous acetonitrile, and then a solution of pyrophosphate in a suitable solvent is introduced to the column. This reaction displaces the saligenyl group and forms the 5'-triphosphate.

-

Cleavage and Deprotection: The oligonucleotide is cleaved from the solid support and the nucleobase protecting groups are removed by incubation in concentrated ammonia solution at room temperature.

-

Purification: The crude 5'-triphosphorylated oligonucleotide is purified by methods such as HPLC or polyacrylamide gel electrophoresis.

Conclusion: A Versatile Tool for Advanced Drug Delivery

This compound is more than just a phosphorylating agent; it is a key enabler of the cycloSal prodrug technology, a powerful strategy to enhance the therapeutic potential of nucleoside analogs. Its carefully designed structure and predictable reactivity allow for the efficient synthesis of lipophilic pronucleotides that can effectively traverse the cell membrane and release their therapeutic cargo in a controlled manner. As the fields of antiviral and anticancer drug development continue to evolve, the demand for innovative delivery strategies will only increase. A thorough understanding of the mechanism and application of reagents like this compound will be paramount for scientists and researchers striving to create the next generation of life-saving medicines.

References

-

Meier, C. (2004). Cyclosal-pronucleotides—development of first and second generation chemical trojan horses for antiviral chemotherapy. IMR Press. [Link]

-

Meier, C. (2020, March 30). Design of lipophilic trojan horses for the intracellular delivery of phosphorylated nucleoside metabolites. University of Hamburg. [Link]

-

Meier, C., & Balzarini, J. (2006). Application of the cycloSal-prodrug approach for improving the biological potential of phosphorylated biomolecules. Antiviral Research, 71(2-3), 282–292. [Link]

-

Serpi, M., et al. (2016). The ProTides Boom. Molecules, 21(5), 661. [Link]

-

Meier, C., Renze, J., Ducho, C., & Balzarini, J. (2002). cycloSal-d4TMP pronucleotides structural variations, mechanistic insights and antiviral activity. Current Topics in Medicinal Chemistry, 2(10), 1111–1121. [Link]

-

Meier, C. (2020, March 24). CycloSal-Nucleotides as Chemical Reagents. University of Hamburg. [Link]

-

Meier, C., & Balzarini, J. (2006). Application of the cycloSal-prodrug approach for improving the biological potential of phosphorylated biomolecules. ResearchGate. [Link]

-

Taylor, A. I., & Su, Y. (2022). Chemical Triphosphorylation of Oligonucleotides. Journal of Visualized Experiments, (184), e63877. [Link]

-

Meier, C. (2004). Cyclosal-pronucleotides—development of first and second generation chemical trojan horses for antiviral chemotherapy. PubMed. [Link]

-

Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs. (2011). National Institutes of Health. [Link]

-

This compound. (n.d.). MySkinRecipes. [Link]

-

Taylor, A. I., & Su, Y. (2022). Chemical Triphosphorylation of Oligonucleotides. JoVE. [Link]

-

A general and efficient approach to synthesize the phosphoramidites of 5′-18O labeled purine nucleosides. (2014). National Institutes of Health. [Link]

-

5' Triphosphate Oligonucleotides. (2024, September 18). Synoligo. [Link]

- Coupling Pathways and Activation Mechanisms in Phosphoramidite Reactions. (n.d.). Google Cloud.

-

Vasilyeva, S. V., et al. (2011). Synthesis of novel nucleoside 5'-triphosphates and phosphoramidites containing alkyne or amino groups for the postsynthetic functionalization of nucleic acids. Nucleosides, Nucleotides & Nucleic Acids, 30(10), 753–767. [Link]

-

Zhu, J., et al. (2005). Novel synthesis of nucleoside 5'-phosphoramidates through reaction of nucleoside triphosphates with amines mediated by trimethylsilyl chloride. The Journal of Organic Chemistry, 70(17), 6676–6679. [Link]

- Sequence Composition and Its Impact on Phosphoramidite Synthesis Efficiency. (n.d.). Google Cloud.

Sources

- 1. Design of lipophilic nucleotide prodrugs : Department of Chemistry : University of Hamburg [chemie.uni-hamburg.de]

- 2. cycloSal-d4TMP pronucleotides structural variations, mechanistic insights and antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. CycloSal-Nucleotides as Chemical Reagents : Department of Chemistry : University of Hamburg [chemie.uni-hamburg.de]

- 5. Chemical Triphosphorylation of Oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. imrpress.com [imrpress.com]

- 7. nbinno.com [nbinno.com]

- 8. Cyclosal-pronucleotides--development of first and second generation chemical trojan horses for antiviral chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Prodrug approaches to improving the oral absorption of antiviral nucleotide analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 13. synoligo.com [synoligo.com]

The Strategic Advantage of 5-Chlorosaligenyl-N,N-diisopropylphosphoramidite in Modern Nucleic Acid Synthesis: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of nucleic acid synthesis, precision, efficiency, and the ability to generate modified oligonucleotides are paramount. The phosphoramidite method has long been the gold standard for the chemical synthesis of DNA and RNA.[1][2] Within the diverse toolkit of phosphoramidite chemistry, specialized reagents have been developed to meet the growing demand for complex and functionalized nucleic acids. Among these, 5-Chlorosaligenyl-N,N-diisopropylphosphoramidite has emerged as a key player, particularly for the efficient synthesis of 5'-triphosphorylated oligonucleotides, which are crucial for various biological applications, including antiviral therapies and molecular biology assays.[3] This guide provides a comprehensive technical overview of the core features of this compound, its mechanism of action, and its practical application in nucleic acid synthesis.

Understanding the Core: The Chemistry of this compound

This compound, also known by its chemical name 6-Chloro-N,N-diisopropyl-4H-benzo[d][3][4]dioxaphosphinin-2-amine, is a specialized phosphitylating agent.[4] Its unique structure, featuring a 5-chlorosaligenyl protecting group, imparts specific functionalities that are highly advantageous for certain synthetic strategies.

The primary application of this reagent is in the solid-phase synthesis of oligonucleotides, where it is typically coupled to the 5'-end of a DMT-off oligonucleotide.[3] This process involves the sequential addition of nucleoside phosphoramidites to a growing chain on a solid support, a cycle of deblocking, coupling, capping, and oxidation.[1][5]

The "cycloSal" Strategy: A Powerful Approach for 5'-Triphosphate Synthesis

The key utility of this compound lies in its application in "cycloSal" chemistry for the synthesis of DNA and RNA 5'-O-triphosphates. This method provides a robust and efficient route to produce these important molecules.

The process begins with the coupling of this compound to the 5'-hydroxyl group of the support-bound oligonucleotide. Following this, an oxidation step, using the same standard oxidizing agent as in oligonucleotide synthesis, leads to the formation of a support-bonded 5'-cycloSal-oligonucleotide. The subsequent reaction with pyrophosphate results in the formation of the desired 5'-triphosphate. A final cleavage from the solid support yields the 5'-triphosphorylated oligonucleotide in high purity and excellent yields. The entire sequence is amenable to automation on standard oligonucleotide synthesizers.

Key Advantages of the 5-Chlorosaligenyl Moiety

The 5-chloro-saligenyl group offers several distinct advantages in the context of 5'-triphosphate synthesis:

-

Enhanced Reactivity and Stability: The presence of the chlorine atom on the saligenyl ring influences the electronic properties of the molecule, contributing to both its reactivity during the desired coupling and phosphorylation steps and its stability during the synthesis cycle.[3]

-

High Purity and Yield: The "cycloSal" method utilizing this phosphoramidite is reported to produce 5'-triphosphorylated oligonucleotides with high purity, often exceeding 95%.[3] This minimizes the need for extensive downstream purification, saving time and resources.

-

Compatibility with Standard Synthesis Protocols: A significant advantage is the seamless integration of this reagent into standard solid-phase oligonucleotide synthesis workflows. This allows researchers to leverage existing instrumentation and expertise without the need for major modifications to their protocols.

Experimental Protocol: Solid-Phase Synthesis of 5'-Triphosphorylated Oligonucleotides

The following is a generalized, step-by-step methodology for the synthesis of 5'-triphosphorylated oligonucleotides using this compound. It is crucial to adapt and optimize these steps based on the specific oligonucleotide sequence, synthesizer, and available reagents.

Materials:

-

This compound (Product No: C3326, CAS RN: 1620086-77-2)

-

DMT-off oligonucleotide bound to a solid support

-

Standard reagents for oligonucleotide synthesis (activator, oxidizing agent, capping reagents, deblocking solution)

-

Pyrophosphate solution

-

Cleavage and deprotection reagents (e.g., concentrated ammonium hydroxide)

Workflow:

Caption: Workflow for the synthesis of 5'-triphosphorylated oligonucleotides.

Detailed Steps:

-

Standard Oligonucleotide Synthesis: Synthesize the desired oligonucleotide sequence on a solid support using standard phosphoramidite chemistry. Ensure the final detritylation step is performed to yield the DMT-off oligonucleotide.

-

Coupling of this compound:

-

Prepare a solution of this compound in anhydrous acetonitrile.

-

Deliver the phosphoramidite solution and an activator (e.g., tetrazole) to the synthesis column containing the DMT-off oligonucleotide.

-

Allow the coupling reaction to proceed.

-

-

Oxidation:

-

Following the coupling step, treat the support-bound oligonucleotide with a standard oxidizing solution (e.g., iodine in THF/water/pyridine) to convert the phosphite triester to a stable phosphate triester, forming the 5'-cycloSal intermediate.

-

-

Reaction with Pyrophosphate:

-

Introduce a solution of pyrophosphate to the synthesis column to react with the 5'-cycloSal-oligonucleotide, forming the 5'-triphosphate.

-

-

Cleavage and Deprotection:

-

Purification:

-

Purify the resulting 5'-triphosphorylated oligonucleotide using standard techniques such as HPLC to achieve high purity.

-

Data Summary and Performance

The use of this compound in the "cycloSal" method consistently demonstrates high performance.

| Parameter | Typical Value | Source |

| Purity of Phosphoramidite Reagent | >95.0% | |

| Purity of 5'-Triphosphorylated Oligonucleotide | High | |

| Yield of 5'-Triphosphorylated Oligonucleotide | Excellent |

Conclusion

This compound is a highly effective reagent for the synthesis of 5'-triphosphorylated oligonucleotides. Its integration into the "cycloSal" chemical strategy offers a reliable and efficient method that is compatible with standard automated solid-phase synthesis protocols. The resulting high-purity and high-yield products are essential for a wide range of applications in research and drug development. For scientists and researchers working in these fields, understanding the key features and application of this specialized phosphoramidite is crucial for advancing their work in nucleic acid chemistry and biology.

References

- The Role of Phosphoramidites in Modern DNA Synthesis. (URL: )

- This compound 1620086-77-2 - TCI Chemicals. (URL: )

- This compound | 1620086-77-2 | SynZeal. (URL: )

- CAS No : 1620086-77-2 | Product Name : this compound | Pharmaffili

- This compound. (URL: )

- Phosphoramidite Chemistry for DNA Synthesis - Twist Bioscience. (URL: )

- This compound 95.0+%, TCI America 200 mg. (URL: )

- WO2000046231A1 - Method for deprotecting oligonucleotides - Google P

- Exploring Phosphoramidites: Essential Building Blocks in Modern Chemistry and Biotechnology - Amerigo Scientific. (URL: )

- Principles of Phosphoramidite Reactions in DNA Assembly - BOC Sciences. (URL: )

- Solid Phase Oligonucleotide Synthesis - Biotage. (URL: )

- Synthesis and characterization of oligonucleotides containing 5-chlorocytosine - PubMed. (URL: )

- Deprotection Guide - Glen Research. (URL: )

- Applications of Phosphoramidite Chemistry in Modern Research - BOC Sciences. (URL: )

- The Evolution of Protecting Groups in Nucleoside Phosphoramidites: A Technical Guide - Benchchem. (URL: )

- A Simple Guide to Phosphoramidite Chemistry and Its Role in DNA Synthesis. (URL: )

- Glen Report 22.27: Deprotection – Volume 5 – On-Column Deprotection of Oligonucleotides in Organic Solvents - Glen Research. (URL: )

- Phosphoramidite Chemistry: The Engine Behind Oligonucleotide Innov

Sources

- 1. twistbioscience.com [twistbioscience.com]

- 2. A Simple Guide to Phosphoramidite Chemistry and Its Rol... [sbsgenetech.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound | 1620086-77-2 | SynZeal [synzeal.com]

- 5. Phosphoramidite Chemistry: The Engine Behind Oligonucleotide Innovation - Aragen Life Sciences [aragen.com]

- 6. WO2000046231A1 - Method for deprotecting oligonucleotides - Google Patents [patents.google.com]

- 7. glenresearch.com [glenresearch.com]

An In-depth Technical Guide to the Role of the Chlorosubstituent in 5-Chlorosaligenyl-N,N-diisopropylphosphoramidite Reactivity

Abstract

5-Chlorosaligenyl-N,N-diisopropylphosphoramidite is a specialized phosphitylating agent pivotal in modern nucleic acid chemistry, particularly for the synthesis of 5'-triphosphorylated oligonucleotides. The presence of a chloro atom at the 5-position of the saligenyl ring is not an arbitrary modification; it is a deliberate design choice that imparts distinct electronic properties to the molecule. This guide provides an in-depth analysis of the dual role of this chlorosubstituent. We will explore its electron-withdrawing effects, which modulate the reactivity of the phosphoramidite during the initial coupling reaction and, critically, facilitate the subsequent, desired cleavage of the saligenyl group in post-synthetic modification steps. This document serves as a technical resource for researchers, chemists, and drug development professionals employing this reagent for the synthesis of functionalized oligonucleotides for therapeutics, diagnostics, and biological research.

Foundational Principles: Phosphoramidite Chemistry and the Saligenyl Moiety

The chemical synthesis of oligonucleotides is predominantly achieved via the phosphoramidite method, a robust and efficient stepwise cycle performed on an automated solid-phase synthesizer.[][] The core of this methodology involves the coupling of a protected nucleoside phosphoramidite to the free 5'-hydroxyl group of a growing oligonucleotide chain anchored to a solid support.[3]

A standard phosphoramidite coupling cycle involves four key steps:

-

Deblocking (Detritylation): Removal of the 5'-dimethoxytrityl (DMT) protecting group to expose a reactive hydroxyl group.[4]

-

Coupling: Activation of the phosphoramidite monomer, typically with an acidic azole catalyst like tetrazole, followed by nucleophilic attack from the 5'-hydroxyl group. This forms a trivalent phosphite triester linkage.[]

-

Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutations in subsequent cycles.[5]

-

Oxidation: Conversion of the unstable phosphite triester to a more stable pentavalent phosphate triester using an oxidizing agent like iodine in the presence of water.[5]

The this compound is not a standard nucleoside phosphoramidite but a specialized reagent designed to add a unique functional group to the 5'-terminus of a synthetic oligonucleotide. It is a derivative of salicyl alcohol (2-hydroxybenzyl alcohol) and is a key component of the cycloSal-pronucleotide strategy.[6] This strategy creates a cyclic phosphate triester that can act as a lipophilic masking group, designed to be cleaved intracellularly to release a biologically active nucleotide monophosphate.[6][7] The stability and hydrolysis pathway of these cycloSal pronucleotides can be precisely adjusted by modifying the substituents on the aromatic ring.[8]

The 5-Chlorosubstituent: An Electronic Profile

The chlorine atom at the 5-position of the saligenyl aromatic ring is the key to the reagent's unique reactivity. Its influence stems from a combination of two opposing electronic effects: the inductive effect (-I) and the resonance effect (+R).[9]

-

Inductive Effect (-I): Chlorine is more electronegative than carbon, causing it to withdraw electron density from the aromatic ring through the sigma (σ) bond.[10] This effect is dominant and deactivates the ring overall, making the attached phenoxy oxygen a better leaving group.

-

Resonance Effect (+R): The lone pairs of electrons on the chlorine atom can be delocalized into the pi (π) system of the benzene ring.[9] This effect donates electron density, particularly to the ortho and para positions. However, for halogens, the inductive effect is significantly stronger than the resonance effect.[9]

The net result is that the 5-chloro substituent acts as an electron-withdrawing group, reducing the electron density of the aromatic ring and increasing the acidity of the phenolic hydroxyl group from which the phosphoramidite is derived.

| Electronic Effect | Description | Impact on Saligenyl Moiety |

| Inductive Effect (-I) | Withdrawal of electron density through the sigma bond due to chlorine's high electronegativity.[10] | Dominant Effect . Makes the aromatic ring electron-deficient. |

| Resonance Effect (+R) | Donation of a lone pair of electrons into the aromatic pi system.[9] | Weaker Effect . Partially counteracts the inductive withdrawal. |

| Net Effect | Strongly Electron-Withdrawing . | Increases the acidity of the corresponding phenol, making the saligenyl oxygen a better leaving group. |

| Table 1: Summary of the electronic effects of the 5-chlorosubstituent. |

Impact on Phosphoramidite Reactivity: The Coupling Step

During the coupling step of oligonucleotide synthesis, the activator (e.g., tetrazole) protonates the nitrogen of the diisopropylamino group, converting it into a good leaving group.[] The 5'-hydroxyl of the oligonucleotide then attacks the electrophilic phosphorus center. The efficiency of this reaction is influenced by the nature of all substituents on the phosphorus atom.

The role of the 5-chlorosaligenyl group in this step is nuanced. One might assume that because the electron-withdrawing chloro group makes the saligenyl oxygen a better leaving group, it would accelerate the coupling reaction. However, studies on the kinetics of phosphoramidite coupling reactions have shown that the nature of the alkoxy group (the -OR group on the phosphorus) has a significant impact on the reaction rate. Research by Dahl et al. demonstrated that phosphoramidites with an O-Aryl group, particularly an electron-deficient one like p-chlorophenyl (-OC6H4Cl), exhibit a much slower coupling rate compared to those with standard alkyl groups like 2-cyanoethyl (-OCH2CH2CN).[11]

This suggests that while the 5-chlorosaligenyl group is poised to be an excellent leaving group in a subsequent step, its presence on the phosphoramidite reagent itself may necessitate longer coupling times or more potent activators to achieve high coupling efficiency during the initial chain extension compared to standard nucleoside phosphoramidites. This is a critical consideration for optimizing synthesis protocols.

Role in Post-Synthetic Applications: Facilitating 5'-Modification

The primary utility of this compound is not merely to cap the oligonucleotide, but to install a reactive 5'-cycloSal phosphite triester that serves as a precursor for further modifications, most notably the synthesis of 5'-triphosphorylated oligonucleotides.[8][12]

It is in this post-synthetic step that the electron-withdrawing nature of the 5-chloro substituent becomes highly advantageous. After the full oligonucleotide has been synthesized, the 5-chlorosaligenyl group is coupled to the 5'-terminus and oxidized to a stable P(V) cyclic phosphotriester. This resulting cycloSal moiety is now a highly effective leaving group.

The mechanism proceeds as follows:

-

Nucleophilic Attack: The phosphotriester is attacked by a nucleophile. In the context of pronucleotide hydrolysis, this is typically water or hydroxide.[7] For 5'-triphosphorylation, the nucleophile is pyrophosphate.[8]

-

Ring Opening: The electron-withdrawing 5-chloro group stabilizes the resulting phenolate anion intermediate, significantly accelerating the rate of this initial ring-opening reaction. Studies on cycloSal-pronucleotides have confirmed that electron-accepting substituents in the 5-position decrease the hydrolytic stability of the triester, meaning they make the ring open more readily.[8]

-

Formation of Target Molecule: Once the ring is opened, a highly reactive benzyl phosphate diester intermediate is formed. This intermediate rapidly reacts with the pyrophosphate to form the 5'-triphosphate and release the 5-chlorosalicyl alcohol.

The chlorosubstituent's role is therefore to "prime" the cycloSal group for efficient removal, ensuring that the conversion to the 5'-triphosphate occurs in high yield under mild conditions compatible with the integrity of the synthesized oligonucleotide.

Experimental Protocol: Chemical 5'-Triphosphorylation

This protocol outlines the manual, solid-phase synthesis of a 5'-triphosphorylated oligonucleotide following automated synthesis using this compound. This method is adapted from established procedures.[8][12]

Materials:

-

Oligonucleotide synthesized on solid support (e.g., CPG) with the 5'-DMT group removed (1 µmol scale).

-

This compound (e.g., from TCI, Product No. C3326).

-

Activator solution: 0.25 M 5-(Ethylthio)-1H-tetrazole (ETT) in anhydrous acetonitrile.

-

Oxidizer solution: 0.02 M Iodine in THF/Pyridine/Water.

-

Anhydrous Acetonitrile (ACN).

-

Anhydrous Pyridine.

-

Tributylamine.

-

Tributylammonium pyrophosphate salt solution (e.g., 0.5 M in anhydrous DMF).

-

Ammonium hydroxide solution (AMA, 1:1 mixture of aqueous ammonium hydroxide and 40% aqueous methylamine).

-

Syringes and needles for anhydrous transfer.

-

Synthesis column.

Procedure:

-

Preparation:

-

Ensure the synthesized oligonucleotide on the solid support is detritylated at the 5'-terminus and dried under vacuum to remove residual solvents.[8]

-

Prepare a fresh solution of this compound (e.g., 50 mg in 0.5 mL anhydrous ACN).

-

-

Coupling of the 5-Chlorosaligenyl Moiety:

-

Using two syringes, manually push the phosphoramidite solution and the activator solution back and forth through the synthesis column for 15 minutes. Use a volume sufficient to fully wet the solid support.

-

Wash the support thoroughly with anhydrous ACN (5 x 1 mL) to remove excess reagents.

-

-

Oxidation:

-

Push the standard oxidizer solution through the column and allow it to react for 2 minutes.

-

Wash the support thoroughly with anhydrous ACN (5 x 1 mL) and dry completely under vacuum.

-

-

Triphosphorylation Reaction:

-

Prepare the pyrophosphate reaction mixture: In a dry vial, mix 1 mL of the tributylammonium pyrophosphate salt solution with 0.2 mL of tributylamine and 0.8 mL of anhydrous pyridine.

-

Push this mixture through the synthesis column and allow it to react for 30 minutes at room temperature.

-

-

Cleavage and Deprotection:

-

Extrude the solid support from the column into a screw-cap vial.

-

Add 1 mL of AMA solution to the vial.

-

Incubate at 65°C for 15 minutes to cleave the oligonucleotide from the support and remove base and phosphate protecting groups.

-

Cool the vial, centrifuge, and transfer the supernatant containing the crude 5'-triphosphorylated oligonucleotide to a new tube for purification (e.g., by HPLC).

-

Conclusion: A Tale of Two Reactivities

The 5-chlorosubstituent in this compound plays a sophisticated and dual role that is essential to its function. Its strong electron-withdrawing nature modulates the reactivity of the phosphorus center in two distinct and critical phases of oligonucleotide modification. Initially, during the phosphoramidite coupling step, its aryl-oxygen linkage may lead to slower kinetics compared to standard alkyl phosphoramidites, a factor that must be accounted for in synthesis protocols.[11] Subsequently, and more importantly, this same electronic property makes the resulting 5'-cycloSal phosphotriester an excellent leaving group, facilitating a rapid and high-yield reaction with pyrophosphate to generate the desired 5'-triphosphorylated oligonucleotide.[8] Understanding this dual character allows researchers to harness the full potential of this reagent for creating functionally complex nucleic acid molecules for advanced applications.

References

-

Zlatev, I., et al. (2022). Chemical Triphosphorylation of Oligonucleotides. Journal of Visualized Experiments, (184). [Link]

-

Zlatev, I., et al. (2022). Chemical Triphosphorylation of Oligonucleotides. PubMed, 35708233. [Link]

-

Meier, C., et al. (2002). Aryl-substituted and benzo-annulated cyc/osal-derivatives of 2',3'-dideoxy-2',3'-didehydrothymidine monophosphate--correlation of structure, hydrolysis properties and anti-HIV activity. PubMed, 12456041. [Link]

-

Dahl, B. H., Nielsen, J., & Dahl, O. (1987). Mechanistic studies on the phosphoramidite coupling reaction in oligonucleotide synthesis. I. Evidence for nucleophilic catalysis by tetrazole and rate variations with the phosphorus substituents. Nucleic Acids Research, 15(4), 1729–1743. [Link]

- BOC Sciences. (n.d.). Coupling Pathways and Activation Mechanisms in Phosphoramidite Reactions. BOC Sciences.

- Meier, C. (2006). The cycloSal-Nucleotide Delivery System. ResearchGate.

-

Glen Research. (2008). TECHNICAL BRIEF – Synthesis of Long Oligonucleotides. Glen Research Report, 21.2. [Link]

- BOC Sciences. (n.d.). Principles of Phosphoramidite Reactions in DNA Assembly. BOC Sciences.

-

Sasmal, S. (n.d.). Hammett Plots2. Scribd. [Link]

- Vedantu. (n.d.). In electrophilic aromatic substitution reaction of class 12 chemistry CBSE. Vedantu.

- Meier, C., et al. (2002). Two possible hydrolysis pathways of the cycloSal d4TMP triesters 2. ResearchGate.

-

LibreTexts Chemistry. (2020). Substituent Effects in Electrophilic Aromatic Substitution V. YouTube. [Link]

-

Wikipedia. (2023). Hammett equation. Wikipedia. [Link]

- University of Denver. (2020). Quantitative Measurement of Substituent Effects on Chemical Reactivity. MSU Denver Sites.

-

Biotage. (n.d.). Solid Phase Oligonucleotide Synthesis. Biotage. [Link]

- Cambridge University Press. (n.d.). 1 The Hammett cp relationship. Cambridge University Press Assets.

-

Hay, R. W., & Lawrance, G. A. (1976). Kinetics of hydrolysis of trans-dichloro- and trans-dibromo-(n-meso-5,12- dimethyl-1,4,8,11-tetra-azacyclotetradeca-4,11 -diene)cobalt(III) cations. Journal of the Chemical Society, Dalton Transactions, (11), 1086-1089. [Link]

- Meier, C., et al. (2002). Detailed hydrolysis scheme of the cycloSal-d4TMP 1-3. ResearchGate.

- Meier, C., et al. (2002). Study of different substituted cyclic and acyclic benzylpronucleotides of d4T relative to their hydrolytic stability and antiviral activity. Lirias - KU Leuven.

- Meier, C., et al. (2002). General scheme for the hydrolytic cleavage of cycloSal nucleotides. ResearchGate.

-

Eurofins Genomics. (n.d.). Phosphoramidite Chemistry. Eurofins Genomics. [Link]

-

Synoligo. (2024). 5' Triphosphate Oligonucleotides. Synoligo. [Link]

-

da Silva, A. C. M., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 718-727. [Link]

Sources

- 3. glenresearch.com [glenresearch.com]

- 4. Studies on the stability of trialkyl phosphates and di-(2'deoxythymidine) phosphotriesters in alkaline and neutral solution. A model study for hydrolysis of phosphotriesters in DNA and on the influence of a beta hydroxyethyl ester group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. biotage.com [biotage.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. par.nsf.gov [par.nsf.gov]

- 9. Preparation of Short 5′-Triphosphorylated Oligoribonucleotides for Crystallographic and Biochemical Studies | Springer Nature Experiments [experiments.springernature.com]

- 10. Kinetics of hydrolysis of trans-dichloro- and trans-dibromo-(n-meso-5,12- dimethyl-1,4,8,11-tetra-azacyclotetradeca-4,11 -diene)cobalt(III) cations - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 11. Mechanistic studies on the phosphoramidite coupling reaction in oligonucleotide synthesis. I. Evidence for nucleophilic catalysis by tetrazole and rate variations with the phosphorus substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Chemical Triphosphorylation of Oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 5-Chlorosaligenyl-N,N-diisopropylphosphoramidite (CAS RN: 1620086-77-2)

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

In the landscape of nucleic acid chemistry and therapeutic development, the precise and efficient synthesis of modified oligonucleotides is paramount. 5-Chlorosaligenyl-N,N-diisopropylphosphoramidite, registered under CAS number 1620086-77-2, has emerged as a critical reagent for the chemical synthesis of 5'-triphosphorylated oligonucleotides. These molecules are of immense interest as they mimic the natural ligands for various innate immune receptors, such as RIG-I, and serve as valuable tools in the development of novel vaccine adjuvants, immunotherapies, and diagnostic probes.[1][2][3] This guide provides a comprehensive overview of the properties, synonyms, and, most importantly, the application of this phosphoramidite reagent, grounded in the principles of the cycloSal® technology.

Core Compound Identification and Properties

Nomenclature and Synonyms

The compound is most commonly referred to by its CAS number, 1620086-77-2, or its descriptive chemical name. However, several synonyms are used across commercial and academic literature:

-

Systematic Name: 6-Chloro-N,N-bis(1-methylethyl)-4H-1,3,2-benzodioxaphosphorin-2-amine[4]

-

Common Synonyms:

Physicochemical Properties

A thorough understanding of the physicochemical properties of this reagent is essential for its proper handling, storage, and application in solid-phase synthesis.

| Property | Value | Source(s) |

| CAS Registry Number | 1620086-77-2 | [4][5][6] |

| Molecular Formula | C₁₃H₁₉ClNO₂P | [11] |

| Molecular Weight | 287.72 g/mol | [4] |

| Appearance | White to almost white powder or lump; may also appear as a colorless oil. | [5] |

| Melting Point | 45 °C | [12] |

| Solubility | Soluble in anhydrous acetonitrile and dichloromethane. | [13] |

| Purity | Typically >95.0% (HPLC/T) | [5] |

| Storage Conditions | 2-8°C under an inert atmosphere (e.g., Argon). Highly sensitive to moisture and air. | [12][14] |

| Predicted XlogP | 3.9 | [11] |

Note: Phosphoramidites are notoriously sensitive to moisture and oxidation. Proper storage and handling under anhydrous and inert conditions are critical to maintain their reactivity and ensure high coupling efficiencies in oligonucleotide synthesis.[14][15]

The cycloSal® Technology: Mechanism of Action

This compound is a key component of the cycloSal® (cycloSaligenyl) pronucleotide technology.[7][9][16] This approach utilizes a salicyl alcohol derivative as a transient protecting group for the phosphate moiety. The core principle is a chemically-driven, enzyme-independent release of the desired phosphorylated molecule.[7][17][18]

The mechanism for generating a 5'-triphosphate group on a solid-support-bound oligonucleotide involves a three-step, one-pot reaction sequence following the completion of the standard oligonucleotide synthesis:

-

Phosphitylation: The this compound is activated and coupled to the free 5'-hydroxyl group of the synthesized oligonucleotide.

-

Oxidation: The resulting phosphite triester is oxidized to a stable phosphate triester. The 5-chloro substituent on the salicyl ring enhances the electrophilicity of the phosphorus center, facilitating subsequent reactions.[18]

-

Pyrophosphate Attack and Ring Opening: The support-bound 5'-cycloSal-oligonucleotide is then treated with a pyrophosphate salt. The pyrophosphate acts as a nucleophile, attacking the activated phosphorus center. This leads to the opening of the cyclic saligenyl structure and the concomitant formation of the 5'-triphosphate group.[5][10]

The final cleavage from the solid support and deprotection of the nucleobases yields the desired 5'-triphosphorylated oligonucleotide in high purity.[10]

Mechanistic Workflow Diagram

Caption: Automated workflow for 5'-triphosphorylation using cycloSal technology.

Experimental Protocol: Solid-Phase Synthesis of 5'-Triphosphorylated RNA

This protocol is adapted from the work of Sarac and Meier (2016) and is designed for use with a standard automated DNA/RNA synthesizer.[10]

Materials and Reagents

-

Oligonucleotide Synthesis: Standard phosphoramidites, solid support (e.g., CPG), and synthesis reagents (activator, capping, oxidation, deblocking solutions).

-

Triphosphorylation Reagents:

-

This compound (CAS 1620086-77-2): Prepared as a solution in anhydrous acetonitrile (e.g., 0.1 M).

-

Activator: 5-(Ethylthio)-1H-tetrazole (ETT) or similar, as used in standard synthesis.

-

Oxidizing Solution: Standard iodine/water/pyridine solution.

-

Pyrophosphate Solution: Anhydrous solution of tetrabutylammonium pyrophosphate in a suitable organic solvent (e.g., DMF or Acetonitrile/Pyridine mixture).

-

-

Cleavage and Deprotection: Concentrated ammonium hydroxide or AMA (Ammonium hydroxide/40% aqueous methylamine 1:1).

-

Purification: HPLC system with a suitable anion-exchange or reverse-phase column.

Synthesis Workflow

Caption: Step-by-step experimental workflow for 5'-ppp-oligo synthesis.

Detailed Protocol Steps

-

Automated Oligonucleotide Synthesis: Synthesize the desired RNA or DNA sequence on a 1 µmol scale using standard phosphoramidite chemistry. In the final cycle, ensure the terminal 5'-dimethoxytrityl (DMT) group is removed to expose the free 5'-hydroxyl group.[19]

-

On-Synthesizer 5'-cycloSal Coupling:

-

Deliver the activator solution to the synthesis column.

-

Deliver the solution of this compound (0.1 M in anhydrous acetonitrile) and allow to couple for the recommended time (typically 2-5 minutes).

-

-

On-Synthesizer Oxidation: Wash the column with acetonitrile and then deliver the standard oxidizing solution (e.g., 0.02 M I₂ in THF/Pyridine/Water).

-

On-Synthesizer Triphosphorylation:

-

Thoroughly wash the column with anhydrous acetonitrile.

-

Deliver the pyrophosphate solution and allow the reaction to proceed for 15-20 minutes.

-

-

Cleavage and Deprotection:

-

Remove the column from the synthesizer and dry it with argon.

-

Treat the solid support with concentrated ammonium hydroxide or AMA at room temperature or elevated temperature (e.g., 55°C) according to the requirements of the nucleobase protecting groups.

-

-

Purification: Purify the crude deprotected oligonucleotide using anion-exchange or ion-pair reverse-phase HPLC to isolate the 5'-triphosphorylated product.

-

Verification: Confirm the identity and purity of the final product by mass spectrometry (e.g., ESI-MS) and analytical HPLC or UPLC.

Applications in Research and Drug Development

The ability to efficiently synthesize 5'-triphosphorylated oligonucleotides has profound implications for immunology and therapeutic design.

Innate Immunity and RIG-I Activation

The primary application of this technology is the synthesis of ligands for the cytosolic pattern recognition receptor, RIG-I (Retinoic acid-Inducible Gene I). RIG-I is a key sensor of viral RNA, recognizing short, double-stranded RNA molecules that bear a 5'-triphosphate group.[1][2] This recognition event is a critical first step in initiating an antiviral immune response, leading to the production of type I interferons and other pro-inflammatory cytokines.

-

Vaccine Adjuvants: Synthetic 5'-ppp-RNA can be used as a potent adjuvant to enhance the immunogenicity of vaccines, driving a strong T-cell response.

-

Cancer Immunotherapy: Intratumoral administration of RIG-I agonists can remodel the tumor microenvironment, induce immunogenic cell death, and synergize with checkpoint inhibitors like anti-PD-1.

-

Antiviral Therapeutics: Direct activation of the RIG-I pathway can induce a robust antiviral state in cells, offering a potential therapeutic strategy against a range of viruses.

Biochemical and Diagnostic Tools

Beyond immunotherapy, 5'-triphosphorylated oligonucleotides are valuable research tools:

-

Enzymatic Substrates: They serve as substrates for various enzymes, including RNA ligases and polymerases, aiding in the study of nucleic acid metabolism.

-

Structural Biology: Used in the preparation of RNA-protein complexes for crystallographic or cryo-EM studies to elucidate molecular interactions.[1]

-

Diagnostic Probes: Labeled 5'-ppp-oligonucleotides can be developed for specific detection assays.

Safety and Handling

As with all phosphoramidite reagents, this compound requires careful handling.

-

General Precautions: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Moisture and Air Sensitivity: This reagent is highly sensitive to moisture and air, which can cause hydrolysis and oxidation, respectively, rendering it inactive.[14] Always handle under an inert atmosphere (e.g., argon). Use anhydrous solvents and dry glassware.[13][20]

-

Storage: Store vials tightly sealed at 2-8°C in a desiccator. Before opening, allow the vial to warm to room temperature to prevent condensation of moisture on the cold solid.

-

Disposal: Dispose of the chemical and any contaminated materials in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

This compound (CAS 1620086-77-2) is a specialized but powerful reagent that enables the routine synthesis of 5'-triphosphorylated oligonucleotides. Its application within the cycloSal® framework provides a robust and automatable method for producing these immunologically active molecules. For researchers in drug development, immunology, and nucleic acid chemistry, a comprehensive understanding of this compound's properties, mechanism, and handling is essential for harnessing its full potential in creating next-generation therapeutics and research tools.

References

-

Meier, C. (2004). Cyclosal-pronucleotides--development of first and second generation chemical trojan horses for antiviral chemotherapy. Current pharmaceutical design, 10(1), 1-1. Available at: [Link]

-

Meier, C., Renze, J., Ducho, C., & Balzarini, J. (2002). cycloSal-d4TMP pronucleotides structural variations, mechanistic insights and antiviral activity. Current topics in medicinal chemistry, 2(10), 1111-1121. Available at: [Link]

-

Semantic Scholar. (n.d.). cycloSal-d4TMP pronucleotides structural variations, mechanistic insights and antiviral activity. Retrieved from [Link]

-

Sarac, I., & Meier, C. (2016). Solid-Phase Synthesis of DNA and RNA 5'-O-Triphosphates Using cycloSal Chemistry. Current protocols in nucleic acid chemistry, 64, 4.67.1–4.67.13. Available at: [Link]

-

Meier, C. (2006). Application of the cycloSal-prodrug approach for improving the biological potential of phosphorylated biomolecules. Antiviral research, 71(2-3), 282-292. Available at: [Link]

-